molecular formula C24H17FN2O5S B12153510 5-(4-Ethoxyphenyl)-1-(6-fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one

5-(4-Ethoxyphenyl)-1-(6-fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one

Cat. No.: B12153510
M. Wt: 464.5 g/mol
InChI Key: CUPSYBABKOQXQS-UHFFFAOYSA-N
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Description

5-(4-Ethoxyphenyl)-1-(6-fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one is a heterocyclic compound featuring a pyrrolin-2-one core substituted with a 4-ethoxyphenyl group at position 5, a 6-fluorobenzothiazol moiety at position 1, and a 2-furylcarbonyl group at position 2. This compound’s structural complexity arises from the combination of aromatic (benzothiazole, ethoxyphenyl) and heteroaromatic (furan) substituents, making it a candidate for studies in medicinal chemistry or materials science.

Properties

Molecular Formula

C24H17FN2O5S

Molecular Weight

464.5 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C24H17FN2O5S/c1-2-31-15-8-5-13(6-9-15)20-19(21(28)17-4-3-11-32-17)22(29)23(30)27(20)24-26-16-10-7-14(25)12-18(16)33-24/h3-12,20,29H,2H2,1H3

InChI Key

CUPSYBABKOQXQS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)F)O)C(=O)C5=CC=CO5

Origin of Product

United States

Biological Activity

5-(4-Ethoxyphenyl)-1-(6-fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one is a complex organic compound with potential biological activities. Its structure incorporates various pharmacophores that suggest a range of therapeutic applications, particularly in oncology and infectious diseases. This article reviews the compound's biological activity, including its mechanism of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C23H15FN2O5S
Molecular Weight 450.4 g/mol
IUPAC Name 1-(6-fluoro-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(4-ethoxyphenyl)-2H-pyrrol-5-one
InChI Key NQSPGYOTOKPYAE-UHFFFAOYSA-N

The presence of the benzothiazole moiety and the furan ring suggests that this compound may interact with biological targets in unique ways, potentially leading to significant therapeutic effects.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth or infection pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing signal transduction pathways critical for cell survival and proliferation.
  • DNA Interaction : The compound may interact with DNA, affecting replication and transcription processes.

Biological Activity

Recent studies have indicated that compounds similar to 5-(4-Ethoxyphenyl)-1-(6-fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one exhibit notable anticancer properties. For instance, derivatives containing the benzothiazole structure have shown significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Antitumor Activity : A study demonstrated that compounds with similar structures exhibited IC50 values in the low micromolar range against leukemia cell lines, indicating potent antitumor activity. For example, compounds derived from benzothiazole were found to inhibit tubulin polymerization effectively, leading to cell cycle arrest at the G2/M phase and inducing apoptosis in cancer cells .
  • Mechanistic Insights : Molecular docking studies revealed that these compounds can bind to the colchicine site on tubulin, suggesting a competitive inhibition mechanism that disrupts microtubule dynamics essential for mitosis .

Synthesis

The synthesis of 5-(4-Ethoxyphenyl)-1-(6-fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one typically involves several multi-step organic reactions:

  • Formation of Benzothiazole Moiety : Starting from a fluorinated aniline derivative, benzothiazole is synthesized through cyclization reactions.
  • Furan Ring Introduction : The furan ring is introduced via Friedel-Crafts acylation using appropriate acyl chlorides.
  • Pyrrolinone Formation : The pyrrolinone framework is constructed through condensation reactions involving suitable amines and carbonyl compounds.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents Key Functional Groups Reference
5-(4-Ethoxyphenyl)-1-(6-fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one Pyrrolin-2-one 4-Ethoxyphenyl, 6-fluorobenzothiazol, 2-furylcarbonyl, 3-hydroxy Hydroxy, ethoxy, fluorobenzothiazole Target
5-(4-Ethoxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one Pyrrol-2-one 4-Ethoxyphenyl, 3-fluoro-4-methylbenzoyl, 2-furylmethyl Hydroxy, methyl, fluorobenzoyl
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-pyrazolyl)thiazole (Compound 4) Thiazole-pyrazole 4-Chlorophenyl, 4-fluorophenyl, triazole Chloro, fluoro, triazole
2-(1-(4-amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-... Chromen-4-one 5-Methylthiophen, fluorophenyl, pyrazolo-pyrimidine Amino, fluoro, methylthiophene

Key Observations:

Core Heterocycle Differences: The target compound’s pyrrolin-2-one core distinguishes it from pyrazole (), chromenone (), and thiazole () derivatives.

Substituent Effects: The 6-fluorobenzothiazol group in the target compound may enhance π-π stacking interactions compared to non-fluorinated analogues (e.g., ’s 3-fluoro-4-methylbenzoyl group). Fluorine’s electronegativity could also influence electronic properties and metabolic stability . The 2-furylcarbonyl substituent introduces a planar, conjugated system, differing from the 2-furylmethyl group in . The carbonyl moiety may increase polarity and reactivity, affecting binding affinity in biological contexts .

Crystallographic Behavior :

  • Isostructural compounds 4 and 5 in demonstrate that halogen substitutions (Cl vs. F) minimally alter molecular conformation but significantly impact crystal packing. This suggests that the target compound’s 6-fluoro group might similarly fine-tune its solid-state properties without disrupting the core geometry .
  • The use of SHELX software () for structural refinement is common across crystallographic studies of such compounds, ensuring high precision in bond-length and angle determinations .

Physical Properties :

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